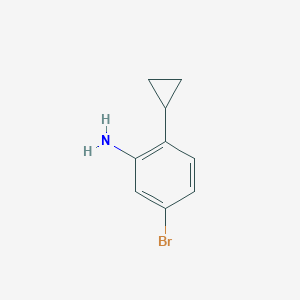

5-溴-2-环丙基苯胺

描述

Synthesis Analysis

The synthesis of brominated aromatic compounds and cyclopropyl derivatives is well-documented. For instance, the synthesis of methylenecyclopropyl carboxylates from bromoallenes suggests that brominated compounds can be used to introduce cyclopropyl groups into a molecule . Additionally, the synthesis of various cyclopropyl methyl bromide derivatives from ketones and aldehydes indicates that brominated cyclopropane derivatives can be synthesized using bromination agents like cyanogen bromide (BrCN) .

Molecular Structure Analysis

The molecular structure of brominated compounds and their interactions with other molecules can be complex. The crystal structure of a 5-bromocytosine complex with phthaloyl-DL-glutamic acid shows that brominated molecules can form stable hydrogen bonds with other molecules . Similarly, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide provides insights into the molecular geometry and intermolecular interactions of brominated heterocycles .

Chemical Reactions Analysis

Brominated compounds are known to participate in various chemical reactions. The palladium-catalyzed domino reaction involving a brominated benzene derivative and 2-alkynylbenzenamine demonstrates the reactivity of brominated aromatic compounds in forming complex polycyclic structures . The Brønsted acid-mediated annulations of 1-cyanocyclopropane-1-carboxylates with arylhydrazines to synthesize pyrazoles show the reactivity of cyclopropane derivatives in ring formation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-cyclopropylaniline can be inferred from related compounds. The reactivity of 3-bromo-5-methoxyfuran-2(5H)-one with nucleophiles to form cyclopropane derivatives suggests that brominated furanones are versatile intermediates for synthesizing cyclopropane-containing compounds . The formation of cyclopropanes and five-membered heterocycles from bromoacrylic acid derivatives indicates that brominated compounds can undergo ring closure reactions to form various cyclic structures .

科学研究应用

1. 环丙烷和杂环的形成

研究表明,5-溴-2-环丙基苯胺的衍生物可以参与环丙烷内酯和稠合杂环化合物的形成。这些反应在各种有机化合物的开发中具有重要意义,证明了5-溴-2-环丙基苯胺在合成有机化学中的用途(Farin˜a et al., 1987)。

2. 在DNA复制研究中的应用

某些衍生物,如5-溴脱氧尿苷,一种相关化合物,用于DNA复制的研究。该化合物用于检测体外低水平的DNA复制,表明其在分子生物学和遗传学研究中的应用(Gratzner, 1982)。

3. 环丙烷羧酸衍生物的生物活性

涉及环丙烷羧酸衍生物的研究,它们在结构上与5-溴-2-环丙基苯胺相关,突出了它们的潜在生物活性。其中一些化合物已表现出显着的除草剂和杀菌剂活性,这可能对农业和环境科学产生影响(Tian et al., 2009)。

4. 口腔组织中的免疫细胞化学检测

5-溴-2'-脱氧尿苷,一种衍生物,用于免疫细胞化学技术来研究口腔组织中的细胞动力学。该应用对于牙科和口腔生物学研究至关重要,可以深入了解这些特定组织中的细胞增殖和生长(Casasco et al., 1989)。

5. 有机合成中的分子内环化

与5-溴-2-环丙基苯胺类似的溴乙炔醇衍生物已用于碱性条件下的分子内环化。这个过程在有机合成中很重要,特别是对于复杂有机分子的开发(Grandjean et al., 1992)。

6. 对神经干细胞的影响

研究表明,接触溴脱氧尿苷,一种相关化合物,会导致神经干细胞中全球DNA甲基化的丧失并诱导星形胶质细胞分化。这一发现对于干细胞研究具有重要意义,并且可能对再生医学和神经生物学产生影响(Schneider & d’Adda di Fagagna, 2012)。

安全和危害

According to the safety data sheet, 5-Bromo-2-cyclopropylaniline may cause skin and eye irritation, may be harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, clothing, eye, and face protection .

未来方向

The future directions of 5-Bromo-2-cyclopropylaniline could involve its use in the synthesis of new compounds. For instance, visible light photoredox catalysis has been used for the intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes, yielding a variety of cyclic allylic amines . This method exhibits significant group tolerance, particularly with heterocycles, and could be used to prepare complex heterocycles such as fused indolines .

作用机制

Target of Action

Similar compounds are known to interact with various proteins and enzymes in the body

Mode of Action

It’s worth noting that brominated compounds often act by forming covalent bonds with amino acid residues in target proteins, thereby altering their function . The bromine atom in the compound could potentially enhance its reactivity, allowing it to interact with its targets more effectively .

Biochemical Pathways

Brominated compounds are known to participate in various biochemical reactions, including oxidative stress pathways and cell signaling pathways

Pharmacokinetics

Similar brominated compounds are known to be well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily via the kidneys . The presence of the bromine atom and the cyclopropyl group could potentially influence the compound’s bioavailability .

Result of Action

Brominated compounds are known to have various effects at the molecular and cellular levels, including altering protein function, inducing oxidative stress, and affecting cell signaling pathways

Action Environment

The action, efficacy, and stability of 5-Bromo-2-cyclopropylaniline could potentially be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For instance, the reactivity of brominated compounds can be affected by the pH of the environment, with certain reactions being favored in acidic or basic conditions

属性

IUPAC Name |

5-bromo-2-cyclopropylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUKQEFUOIIPHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405698 | |

| Record name | 5-bromo-2-cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104902-31-0 | |

| Record name | 5-bromo-2-cyclopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

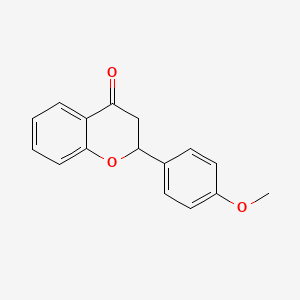

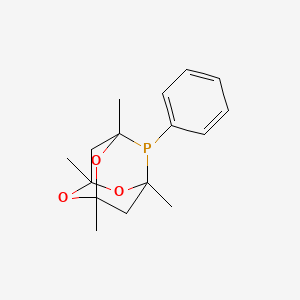

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4R,5R,6R)-6-[[(3S,4Ar,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B3030830.png)